molecular formula C15H15BrN4O2 B046058 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide CAS No. 111247-66-6

5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide

Cat. No. B046058
M. Wt: 363.21 g/mol
InChI Key: MYBMBWYFEAQIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, also known as MLCK inhibitor, is a chemical compound that has been widely used in scientific research.

Mechanism Of Action

5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide works by inhibiting the activity of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, which phosphorylates the regulatory light chain of myosin and initiates smooth muscle contraction. By inhibiting 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide prevents smooth muscle contraction and relaxes the smooth muscle cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the relaxation of smooth muscle cells, inhibition of vascular smooth muscle contraction, reduction of airway smooth muscle contraction, and modulation of gastrointestinal motility. These effects have been observed in various in vitro and in vivo studies and suggest that 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has potential therapeutic applications in various diseases such as asthma, hypertension, and gastrointestinal disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its high potency and selectivity for 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, which allows for the specific inhibition of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide without affecting other kinases. The limitations of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential cytotoxicity at high concentrations.

Future Directions

For the research on 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the development of more potent and selective 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide inhibitors, the exploration of its therapeutic potential in various diseases, and the elucidation of its molecular mechanism of action. Additionally, the use of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in combination with other drugs or therapies may also be investigated to enhance its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide involves the reaction of 3-(4-methylphenyl)-5-phenyl-1(6H)-pyridazinone with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 4-bromobutyryl chloride to obtain the hydrobromide salt of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone.

Scientific Research Applications

5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has been widely used in scientific research as a potent and selective inhibitor of myosin light chain kinase (5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide). 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide is an enzyme that regulates the contraction of smooth muscle cells and plays a crucial role in various physiological processes such as vascular smooth muscle contraction, airway smooth muscle contraction, and gastrointestinal motility. 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide inhibitors such as 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide have been used to study the physiological and pathological roles of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in various diseases such as asthma, hypertension, and gastrointestinal disorders.

properties

CAS RN

111247-66-6

Product Name

5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

5-[(6-imino-5-methyl-3-phenylpyridazin-1-yl)methyl]-1,2-oxazol-3-one;hydrobromide

InChI

InChI=1S/C15H14N4O2.BrH/c1-10-7-13(11-5-3-2-4-6-11)17-19(15(10)16)9-12-8-14(20)18-21-12;/h2-8,16H,9H2,1H3,(H,18,20);1H

InChI Key

MYBMBWYFEAQIMC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br

Canonical SMILES

CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br

synonyms

5-[(6-imino-5-methyl-3-phenyl-pyridazin-1-yl)methyl]oxazol-3-one hydro bromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.